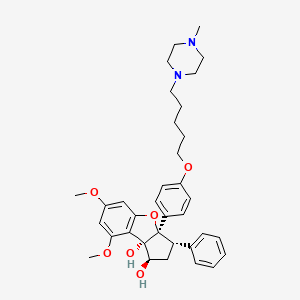

Fli-1-IN-1

Description

Structure

3D Structure

Properties

Molecular Formula |

C35H44N2O6 |

|---|---|

Molecular Weight |

588.7 g/mol |

IUPAC Name |

(1R,3S,3aR,8bS)-6,8-dimethoxy-3a-[4-[5-(4-methylpiperazin-1-yl)pentoxy]phenyl]-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-1,8b-diol |

InChI |

InChI=1S/C35H44N2O6/c1-36-17-19-37(20-18-36)16-8-5-9-21-42-27-14-12-26(13-15-27)35-29(25-10-6-4-7-11-25)24-32(38)34(35,39)33-30(41-3)22-28(40-2)23-31(33)43-35/h4,6-7,10-15,22-23,29,32,38-39H,5,8-9,16-21,24H2,1-3H3/t29-,32+,34+,35-/m0/s1 |

InChI Key |

JXRLMDHWGBIFLU-BUPPLJQVSA-N |

Isomeric SMILES |

CN1CCN(CC1)CCCCCOC2=CC=C(C=C2)[C@]34[C@@H](C[C@H]([C@]3(C5=C(O4)C=C(C=C5OC)OC)O)O)C6=CC=CC=C6 |

Canonical SMILES |

CN1CCN(CC1)CCCCCOC2=CC=C(C=C2)C34C(CC(C3(C5=C(O4)C=C(C=C5OC)OC)O)O)C6=CC=CC=C6 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Fli-1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friend leukemia integration 1 (Fli-1) is a member of the E26 transformation-specific (ETS) family of transcription factors. It plays a crucial role in normal physiological processes, including hematopoiesis and vasculogenesis. However, aberrant expression or activity of Fli-1 is implicated in the pathogenesis of various diseases, notably cancer and fibrosis. In malignancies such as Ewing's sarcoma and certain leukemias, Fli-1 or its fusion protein EWS-Fli-1 acts as an oncogenic driver, promoting cell proliferation and survival.[1][2] Conversely, a deficiency of Fli-1 is associated with fibrotic conditions like systemic sclerosis, where it leads to excessive deposition of extracellular matrix (ECM).[3] This dual role of Fli-1 in distinct pathologies has made it an attractive therapeutic target. This technical guide provides an in-depth overview of the mechanism of action of Fli-1 inhibitors, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Fli-1 Signaling Pathways

Fli-1 exerts its effects by binding to specific DNA sequences in the promoter or enhancer regions of its target genes, thereby regulating their transcription. Its activity is modulated by complex signaling networks, most notably the Transforming Growth Factor-beta (TGF-β) pathway, which is central to its role in fibrosis.

In the context of fibrosis, TGF-β signaling leads to the phosphorylation and activation of downstream effectors that ultimately result in the suppression of Fli-1 activity.[3] This process involves the phosphorylation of c-Abl, which in turn activates Protein Kinase C-delta (PKC-δ).[3] Activated PKC-δ translocates to the nucleus and phosphorylates Fli-1 at threonine 312.[3] This phosphorylation event facilitates the acetylation of Fli-1 at lysine 380 by the histone acetyltransferase p300/CREB-binding protein-associated factor (PCAF).[3] Acetylated Fli-1 has reduced DNA binding affinity and is targeted for degradation, leading to the de-repression of pro-fibrotic genes such as those encoding type I collagen (COL1A1 and COL1A2).[3]

Mechanisms of Action of Fli-1 Inhibitors

Fli-1 inhibitors can be broadly categorized based on their mechanism of action. These include compounds that:

-

Inhibit Fli-1 Expression: These molecules act at the transcriptional or post-transcriptional level to reduce the amount of Fli-1 protein in the cell.

-

Inhibit DNA Binding: These inhibitors prevent Fli-1 from binding to the promoter and enhancer regions of its target genes, thereby blocking its transcriptional activity.

-

Disrupt Protein-Protein Interactions: Some inhibitors function by interfering with the interaction of Fli-1 with other proteins that are essential for its oncogenic activity.

The following sections provide examples of inhibitors for each of these mechanisms.

Quantitative Data for Fli-1 Inhibitors

The efficacy of various Fli-1 inhibitors has been quantified in numerous preclinical studies. The table below summarizes key data for several representative compounds.

| Compound | Target | Mechanism of Action | Assay System | Potency | Reference |

| Mithramycin | EWS-Fli-1 | Inhibits expression of downstream targets | ESFT cells | IC50: 10-15 nM | [4][5] |

| YK-4-279 | EWS-Fli-1 | Disrupts protein-protein interaction with RHA | ESFT cells | GI50: 0.5-2.0 µM | [6] |

| Compound 9u | EWS-Fli-1 | Transcriptional inhibition | TC32 cells | GI50: 0.26 µM | [6] |

| Calcimycin | Fli-1 | Inhibition of DNA binding | Leukemic cells | - | [1] |

| Camptothecin | Fli-1 | Post-transcriptional downregulation | Leukemic cells | - | [1] |

Experimental Protocols

The characterization of Fli-1 inhibitors involves a range of in vitro and in vivo assays to determine their mechanism of action and efficacy. Below are detailed methodologies for key experiments.

Luciferase Reporter Assay for Transcriptional Activity

This assay is used to screen for and characterize compounds that inhibit the transcriptional activity of Fli-1 or EWS-Fli-1.

Protocol:

-

Constructs: A luciferase reporter plasmid is constructed by cloning the promoter of a known Fli-1 target gene (e.g., NR0B1) upstream of the luciferase gene. An expression plasmid for Fli-1 or EWS-Fli-1 is also required.

-

Cell Line: A suitable cell line that does not endogenously express high levels of Fli-1 (e.g., COS7 or HEK293T) is used.

-

Transfection: Cells are co-transfected with the luciferase reporter plasmid and the Fli-1/EWS-Fli-1 expression plasmid using a standard transfection reagent. A control group is transfected with the reporter and an empty expression vector.

-

Compound Treatment: Following transfection, cells are treated with various concentrations of the test compound or a vehicle control.

-

Luciferase Assay: After a defined incubation period (e.g., 24-48 hours), cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: Luciferase activity is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration. The IC50 value is calculated from the dose-response curve.[6][7]

References

- 1. Drug-mediated inhibition of Fli-1 for the treatment of leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fli1 and Tissue Fibrosis in Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Identification of an inhibitor of ... | Article | H1 Connect [archive.connect.h1.co]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Structure–Activity Relationship Studies of Small Molecule Disruptors of EWS-FLI1 Interactions in Ewing’s Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the Fli-1 Transcription Factor in Hematopoiesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Friend leukemia integration 1 (Fli-1) transcription factor, a member of the E26 transformation-specific (ETS) family, is a critical regulator of hematopoiesis. It plays a multifaceted role in the self-renewal of hematopoietic stem cells (HSCs) and their differentiation into various blood cell lineages. Fli-1's intricate involvement extends from maintaining the delicate balance between proliferation and differentiation to its dysregulation in numerous hematological malignancies, making it a key person of interest in both fundamental hematology research and as a potential therapeutic target. This technical guide provides an in-depth overview of Fli-1's function in hematopoiesis, detailing its impact on different blood cell lineages, summarizing key quantitative data, outlining experimental methodologies for its study, and visualizing its complex signaling networks.

Introduction to Fli-1

Fli-1 was first identified as a proto-oncogene activated by the insertion of the Friend murine leukemia virus (F-MuLV), leading to erythroleukemia in mice. It is a 452-amino acid protein characterized by a highly conserved ETS domain responsible for sequence-specific DNA binding to the core consensus sequence GGAA/T. Fli-1 also possesses N-terminal and C-terminal transactivation domains that mediate its regulatory effects on target gene expression. Its expression is predominantly found in hematopoietic and endothelial cells. Global knockout of the Fli-1 gene in mice is embryonically lethal due to severe defects in both hematopoiesis and vasculogenesis, highlighting its indispensable role in development.

Fli-1 in Hematopoietic Stem and Progenitor Cells

Fli-1 is expressed in the majority of hematopoietic multi-potential and restricted progenitors, where it is essential for the maintenance of HSCs and the differentiation of progenitor cells. It functions as a master regulator, influencing the transcriptional program that governs the critical balance between self-renewal and differentiation. Fli-1, in conjunction with other key transcription factors such as GATA-2 and SCL, is integral to the specification of HSCs.

Quantitative Data on Fli-1 in Hematopoietic Progenitors:

| Cell Type | Species | Method | Key Finding | Reference |

| Hematopoietic Stem Cells (HSCs) | Human | Flow Cytometry | Fli-1 is expressed in CD34+ hematopoietic stem and progenitor cells. | |

| Hematopoietic Progenitors | Mouse | scRNA-seq | Fli-1 expression is dynamically regulated during hematopoietic progenitor differentiation. | |

| c-Kit high HSCs | Mouse | Microarray | c-Kit high HSCs with megakaryocytic bias show enrichment for Fli-1 target genes. |

Role of Fli-1 in Hematopoietic Lineage Differentiation

Fli-1 plays a pivotal and often lineage-dependent role in the development of the various blood cell types.

Erythropoiesis

In erythroid development, Fli-1 generally acts as a negative regulator. Overexpression of Fli-1 in hematopoietic progenitors leads to an inhibition of erythroid differentiation. This inhibitory effect is, in part, mediated by the direct transcriptional repression of the GATA-1 promoter by Fli-1. GATA-1 is a master regulator of erythropoiesis, and its downregulation by Fli-1 effectively blocks the progression of erythroid maturation.

Quantitative Data on Fli-1 in Erythropoiesis:

| Condition | Cell Line | Method | Target Gene | Fold Change | Reference |

| Fli-1 Overexpression | Human Hematopoietic Cells | Northern Blot | GATA-1 mRNA | Reduced levels | |

| Fli-1 Overexpression | Erythroleukemic Cells | Not Specified | Erythroid Markers | Reduced levels |

Megakaryopoiesis

In contrast to its role in erythropoiesis, Fli-1 is a critical positive regulator of megakaryopoiesis, the process of platelet production. It promotes the differentiation of megakaryocyte-erythroid progenitors (MEPs) towards the megakaryocytic lineage at the expense of the erythroid lineage. Fli-1 directly activates the transcription of key megakaryocyte-specific genes, including those encoding for the thrombopoietin receptor (c-Mpl) and platelet surface glycoproteins.

Quantitative Data on Fli-1 in Megakaryopoiesis:

| Condition | Cell Type | Method | Target Gene | Fold Change | Reference |

| FLI1 Knockdown | Human Erythroleukemic Cells | RNA-seq | Megakaryocytic Genes | Common changes in expression | |

| FLI1 Knockdown | Human Erythroleukemic Cells | Flow Cytometry | CD41 and CD61 positive cells | Significant reduction | |

| FLI1 Overexpression | iPSC-derived Megakaryocytes | Not specified | Megakaryopoiesis and Thrombopoiesis | Enhanced | |

| FLI1 Heterozygous Knockout | iPSC-derived Megakaryocytes | Not specified | Megakaryocyte Yield | Decreased |

Myelopoiesis

Fli-1 also influences the differentiation of common myeloid progenitors (CMPs) into monocytes/macrophages and granulocytes/neutrophils through its regulation of the ETS transcription factor Spi-1/PU.1.

Lymphopoiesis

Fli-1 plays a significant role in both B-cell and T-cell development.

In B-cell development, Fli-1 is expressed at various stages. Studies using a mouse model with a truncated Fli-1 protein (lacking the C-terminal activation domain) revealed a critical role for Fli-1 in modulating the balance between follicular and marginal zone B-cell populations. These mice exhibited fewer splenic follicular B cells and an increased number of transitional and marginal zone B cells, indicating that Fli-1 is a positive regulator of follicular B-cell development. This is potentially mediated through its regulation of genes such as Pax-5 and E2A.

High levels of Fli-1 are also detected during various stages of T-cell development. Overexpression of Fli-1 in hematopoietic progenitors has been shown to disrupt the transition from the double-negative to the double-positive stage of T-cell development in the thymus and can lead to the development of pre-T cell lymphoblastic leukemia/lymphoma. This process is associated with increased NOTCH1 expression, suggesting a functional link between Fli-1 and the Notch signaling pathway in T-cell development and leukemogenesis.

Fli-1 in Hematological Malignancies

Dysregulation of Fli-1 expression is a common feature in a variety of hematological malignancies.

-

Erythroleukemia: As mentioned, the initial discovery of Fli-1 was in the context of F-MuLV-induced erythroleukemia, where its overexpression blocks erythroid differentiation and promotes proliferation.

-

T-cell Acute Lymphoblastic Leukemia (T-ALL): Overexpression of Fli-1 can induce pre-T cell lymphoblastic leukemia/lymphoma in mice, often in cooperation with mutations in the NOTCH1 gene. Fli-1 is highly expressed in precursor T-lymphoblastic lymphomas.

-

Diffuse Large B-cell Lymphoma (DLBCL): Fli-1 expression is observed in DLBCL, where it is thought to regulate genes involved in the B-cell receptor and TNF-alpha signaling pathways.

-

Acute Myeloid Leukemia (AML): Aberrant Fli-1 expression is associated with the progression of AML.

Quantitative Data on Fli-1 in Hematological Malignancies:

| Malignancy | Finding | Reference |

| Precursor T- or B-lymphoblastic lymphomas | High Fli-1 expression | |

| Follicular lymphomas | Low Fli-1 expression | |

| Plasmablastic lymphoma | 85.2% of patients were focally positive for Fli-1 |

Signaling Pathways and Molecular Interactions

Fli-1 exerts its diverse functions through intricate interactions with other transcription factors and by modulating key signaling pathways.

Fli-1 Signaling in Megakaryopoiesis

In megakaryopoiesis, Fli-1 cooperates with other master regulatory transcription factors, including GATA-1 and RUNX1, to synergistically activate the expression of megakaryocyte-specific genes.

Caption: Fli-1 cooperates with GATA-1 and RUNX1 to drive megakaryocyte differentiation.

Fli-1 Signaling in Erythropoiesis

In erythropoiesis, Fli-1 antagonizes the function of GATA-1, a key activator of erythroid genes.

Caption: Fli-1 inhibits erythroid differentiation by repressing GATA-1.

Fli-1 Signaling in T-Cell Development

Fli-1 interacts with the Notch signaling pathway, a critical regulator of T-cell fate decisions.

Caption: Fli-1 influences T-cell development and leukemogenesis via Notch1 signaling.

Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Fli-1

This protocol outlines the general steps for identifying Fli-1 binding sites across the genome.

Caption: A generalized workflow for performing ChIP-seq to identify Fli-1 binding sites.

Methodology:

-

Cross-linking: Treat hematopoietic cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Preparation: Lyse the cells and shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to Fli-1. Use protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating and purify the DNA.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified fragments and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome, perform peak calling to identify regions of Fli-1 enrichment, and conduct motif analysis to identify the Fli-1 binding consensus sequence.

RNA-Sequencing (RNA-seq) for Fli-1 Target Gene Identification

This protocol describes the steps to identify genes whose expression is regulated by Fli-1.

Caption: A generalized workflow for RNA-seq to identify Fli-1 target genes.

Methodology:

-

Cell Culture and Perturbation: Culture hematopoietic cells with and without Fli-1 perturbation (e.g., siRNA-mediated knockdown or CRISPR-Cas9 knockout).

-

RNA Extraction: Isolate total RNA from both control and perturbed cell populations.

-

Library Preparation: Enrich for mRNA using poly-A selection, fragment the mRNA, and synthesize cDNA. Ligate sequencing adapters to the cDNA fragments to create a sequencing library.

-

Sequencing: Perform high-throughput sequencing of the prepared libraries.

-

Data Analysis: Align the sequencing reads to the reference transcriptome, quantify gene expression levels, and perform differential expression analysis to identify genes that are significantly up- or downregulated upon Fli-1 perturbation.

Flow Cytometry for Hematopoietic Lineage Analysis

This protocol outlines the use of flow cytometry to analyze the effects of Fli-1 on hematopoietic cell populations.

Methodology:

-

Cell Preparation: Prepare single-cell suspensions from bone marrow, spleen, or peripheral blood from wild-type and Fli-1 mutant mice.

-

Antibody Staining: Incubate the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers specific for different hematopoietic lineages (e.g., CD34 for HSCs, CD41 for megakaryocytes, Ter119 for erythroid cells, B220 for B-cells, CD3 for T-cells).

-

Data Acquisition: Analyze the stained cells using a flow cytometer, exciting the fluorophores with appropriate lasers and detecting the emitted fluorescence.

-

Data Analysis: Gate on specific cell populations based on their forward and side scatter properties and the expression of the lineage-specific markers. Quantify the percentage of each cell population in the wild-type versus Fli-1 mutant samples.

Generation of a Fli-1 Conditional Knockout Mouse

This protocol provides a general overview of the steps involved in creating a mouse model with a conditional deletion of the Fli-1 gene.

Caption: A workflow for generating Fli-1 conditional knockout mice.

Methodology:

-

Targeting Vector Construction: Design and construct a targeting vector containing a critical exon of the Fli-1 gene flanked by loxP sites ("floxed"). The vector should also contain a selectable marker.

-

ES Cell Transfection and Selection: Electroporate the targeting vector into embryonic stem (ES) cells and select for clones that have undergone homologous recombination.

-

Generation of Chimeric Mice: Inject the correctly targeted ES cells into blastocysts and transfer them into pseudopregnant female mice.

-

Germline Transmission: Breed the resulting chimeric mice to obtain offspring that have the floxed Fli-1 allele in their germline.

-

Conditional Knockout: Cross the floxed Fli-1 mice with a transgenic mouse line that expresses Cre recombinase in a tissue-specific or inducible manner to achieve deletion of the Fli-1 gene in the desired cell types or at a specific time.

Conclusion

The Fli-1 transcription factor is a master regulator of hematopoiesis, with profound and diverse effects on the self-renewal of hematopoietic stem cells and the differentiation of multiple blood lineages. Its dose-dependent and context-specific functions underscore the complexity of hematopoietic regulation. The dysregulation of Fli-1 is a key event in the pathogenesis of several hematological malignancies, making it an attractive target for therapeutic intervention. The experimental approaches detailed in this guide provide a framework for further dissecting the intricate roles of Fli-1 in both normal and malignant hematopoiesis, with the ultimate goal of translating this knowledge into novel therapeutic strategies for a range of blood disorders.

The Role of Fli-1 in Ewing's Sarcoma Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core molecular mechanisms of Ewing's sarcoma, focusing on the pathogenic role of the aberrant transcription factor EWS-Fli-1. This document provides a comprehensive overview of the key signaling pathways, protein interactions, and transcriptional targets of EWS-Fli-1, supported by quantitative data and detailed experimental methodologies. The information presented herein is intended to facilitate further research and the development of novel therapeutic strategies against this aggressive pediatric cancer.

Introduction: The EWS-Fli-1 Oncoprotein

Ewing's sarcoma is a malignant bone and soft tissue tumor in children and young adults, predominantly driven by a chromosomal translocation, most commonly t(11;22)(q24;q12).[1][2] This translocation fuses the Ewing sarcoma breakpoint region 1 gene (EWSR1) on chromosome 22 with the Friend leukemia integration 1 (FLI1) gene on chromosome 11, giving rise to the chimeric EWS-Fli-1 fusion protein.[1] Found in approximately 90% of Ewing sarcoma tumors, EWS-Fli-1 acts as an aberrant transcription factor and is the primary oncogenic driver of the disease.[1] The remaining cases often involve fusions of EWSR1 with other members of the ETS transcription factor family, such as ERG.[1]

The EWS portion of the fusion protein contributes a potent transactivation domain, while the Fli-1 portion provides a DNA-binding domain.[3][4] This combination results in a protein that reprograms the cellular transcriptome, leading to tumorigenesis.[1][5] The expression of EWS-Fli-1 is critical for the growth and survival of Ewing sarcoma cells.[6]

Molecular Mechanisms of EWS-Fli-1 Pathogenesis

EWS-Fli-1 functions as a pioneer transcription factor, capable of inducing chromatin remodeling to create de novo enhancers at GGAA microsatellite repeats, which are not typically regulatory elements in other cell types.[7] This reprogramming of the epigenetic landscape leads to both the activation of oncogenes and the repression of tumor suppressor genes.[5]

Transcriptional Activation

EWS-Fli-1 activates the transcription of a host of target genes that promote cell proliferation, survival, and metastasis. It achieves this by binding to GGAA-rich sequences in the promoter and enhancer regions of these genes.[8] Key upregulated targets include genes involved in cell cycle progression, signaling pathways, and angiogenesis.[3][9] A crucial interaction for transcriptional activation is the recruitment of the histone acetyltransferase p300, which leads to chromatin relaxation and enhanced gene expression.[7][10]

Transcriptional Repression

In addition to its role as a transcriptional activator, EWS-Fli-1 also mediates widespread gene repression, a function that is equally critical for its oncogenic activity.[3][11] Repression is achieved through several mechanisms, including the displacement of wild-type ETS transcription factors from their canonical binding sites and the recruitment of repressive protein complexes.[7][12] A key interactor in this process is the Nucleosome Remodeling and Deacetylase (NuRD) complex, which contains histone deacetylase and LSD1 activities that contribute to the repressive function of EWS-Fli-1.[3][11][13]

Key Signaling Pathways Dysregulated by EWS-Fli-1

EWS-Fli-1 orchestrates a comprehensive reprogramming of cellular signaling to favor a tumorigenic state. Below are some of the critical pathways affected.

IGF-1 Signaling Pathway

The Insulin-like Growth Factor 1 (IGF-1) signaling pathway is a major contributor to Ewing's sarcoma pathogenesis.[12] EWS-Fli-1 directly modulates this pathway by upregulating the expression of IGF-1 and downregulating the expression of Insulin-Like Growth Factor Binding Protein 3 (IGFBP3), a key inhibitor of IGF-1 signaling.[14][15][16][17][18] This leads to increased bioavailability of IGF-1, promoting cell proliferation and survival.[14][15]

Caption: EWS-Fli-1 mediated dysregulation of the IGF-1 signaling pathway.

p53 Signaling Pathway

The p53 tumor suppressor pathway is frequently abrogated in Ewing's sarcoma, although mutations in the TP53 gene itself are relatively rare.[19] EWS-Fli-1 has been shown to directly interact with and suppress the function of wild-type p53.[4][20] One mechanism involves the recruitment of histone deacetylase 1 (HDAC1) by EWS-Fli-1, leading to the deacetylation and subsequent inhibition of p53's transcriptional activity.[19] Furthermore, silencing of EWS-Fli-1 can lead to the reactivation of the NOTCH signaling pathway, resulting in p53-dependent cell cycle arrest.[8][21]

Caption: EWS-Fli-1 mediated suppression of the p53 signaling pathway.

Quantitative Data on EWS-Fli-1 Function

The following tables summarize quantitative data from various studies on the effects of EWS-Fli-1 on gene expression and protein interactions.

Table 1: EWS-Fli-1 Target Gene Expression Changes Upon Knockdown

| Target Gene | Direction of Regulation by EWS-Fli-1 | Fold Change upon EWS-Fli-1 Knockdown | Cell Line | Reference |

| Upregulated Targets | ||||

| IGFBP3 | Repression | 17.51-fold increase | A673 | [16][17] |

| N-cadherin | Repression | 6- to 8-fold increase | A673 | [22] |

| Slug | Repression | 6- to 8-fold increase | A673 | [22] |

| TGFBR2 | Repression | Significant increase | A673 | [3] |

| LOX | Repression | Significant increase | A673 | [3] |

| Downregulated Targets | ||||

| NKX2.2 | Activation | Significant decrease | A673 | [3] |

| NR0B1 | Activation | Significant decrease | A673 | [3] |

| DAX1 | Activation | ~50% to >97% decrease | Ewing Sarcoma Cell Lines | [23] |

| BCL11B | Activation | >96% decrease | Ewing Sarcoma Cell Lines | [23] |

| EZH2 | Activation | 65% to >82% decrease | Ewing Sarcoma Cell Lines | [23] |

Table 2: Key Protein Interactors of EWS-Fli-1

| Interacting Protein | Functional Role | Experimental Evidence | Reference |

| NuRD Complex (CHD4, MTA2) | Transcriptional Repression | Co-immunoprecipitation | [3] |

| LSD1 | Transcriptional Repression | Co-immunoprecipitation | [3] |

| p300 | Transcriptional Activation | Co-immunoprecipitation | [7][10] |

| RNA Helicase A (RHA) | Transcriptional Regulation, Splicing | Co-immunoprecipitation, ELISA | [24] |

| Spliceosome Components (PRPF6, DDX5, hnRNP K) | RNA Splicing | Co-immunoprecipitation, ELISA | [24] |

| p53 | Tumor Suppression | Co-immunoprecipitation | [19] |

| HDAC1 | Histone Deacetylation | Co-immunoprecipitation | [19] |

| BRCA1 | DNA Damage Response | Enriched interaction | [25] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in Ewing's sarcoma. Below are outlines of key experimental protocols used to study EWS-Fli-1.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is used to identify the genome-wide binding sites of EWS-Fli-1.

-

Cell Culture and Cross-linking: Ewing sarcoma cell lines (e.g., A673, SKNMC) are cultured to ~80% confluency. Cells are then treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Preparation: Cells are lysed, and the nuclei are isolated. The chromatin is then sheared into fragments of 200-500 bp using sonication.

-

Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific to the Fli-1 portion of the EWS-Fli-1 fusion protein. Protein A/G magnetic beads are used to capture the antibody-protein-DNA complexes.

-

Washing and Elution: The beads are washed to remove non-specific binding. The protein-DNA complexes are then eluted from the beads.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are digested with proteinase K. The DNA is then purified.

-

Library Preparation and Sequencing: The purified DNA fragments are prepared for next-generation sequencing, and the resulting sequences are mapped to the human genome to identify EWS-Fli-1 binding sites.

References

- 1. researchgate.net [researchgate.net]

- 2. alexslemonade.org [alexslemonade.org]

- 3. Mechanism and relevance of EWS/FLI-mediated transcriptional repression in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Ews/Fli-1 fusion gene changes the status of p53 in neuroblastoma tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proteomic Analysis of the EWS-Fli-1 Interactome Reveals the Role of the Lysosome in EWS-Fli-1 Turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteomic Analysis of the EWS-Fli-1 Interactome Reveals the Role of the Lysosome in EWS-Fli-1 Turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EWS-FLI1 utilizes divergent chromatin remodeling mechanisms to directly activate or repress enhancer elements in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EWS-FLI1 suppresses NOTCH-activated p53 in Ewing's sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oncogenic Partnerships: EWS-FLI1 Protein Interactions Initiate Key Pathways of Ewing’s Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Systems biology of Ewing sarcoma: a network model of EWS-FLI1 effect on proliferation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. EWS-FLI-1 creates a cell surface microenvironment conducive to IGF signaling by inducing pappalysin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. EWS/FLI-1 Silencing and Gene Profiling of Ewing Cells Reveal Downstream Oncogenic Pathways and a Crucial Role for Repression of Insulin-Like Growth Factor Binding Protein 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Targeting the Insulin-Like Growth Factor 1 Receptor in Ewing's Sarcoma: Reality and Expectations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. EWS-FLI1 Regulates Genotoxic Stress Response in Ewing Sarcoma [jscimedcentral.com]

- 20. aacrjournals.org [aacrjournals.org]

- 21. EWS-FLI1 Suppresses NOTCH-Activated p53 in Ewing’s Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The EWS/FLI Oncogene Drives Changes in Cellular Morphology, Adhesion, and Migration in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Oncogenic fusion protein EWS-FLI1 is a network hub that regulates alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 25. GSE87324 - BRCA1/RNApII regulation in Ewing's sarcoma (ChIP-seq) - OmicsDI [omicsdi.org]

A Technical Guide to the Downstream Targets of the Fli-1 Transcription Factor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Friend leukemia integration 1 (Fli-1) is a member of the E26 transformation-specific (ETS) family of transcription factors, a group of proteins that play critical roles in cellular differentiation, proliferation, and apoptosis.[1][2] Discovered as a proto-oncogene activated by retroviral insertion in Friend virus-induced erythroleukemia, Fli-1 is now recognized as a pivotal regulator in various biological contexts.[1][2] Its functions are essential for normal development, particularly in hematopoiesis (the formation of blood cells) and vasculogenesis (the formation of the vascular system).[2][3][4]

Dysregulation of Fli-1 expression or function is implicated in several diseases. In the context of cancer, Fli-1 is famously involved in Ewing sarcoma, where a chromosomal translocation fuses the EWSR1 gene to the FLI1 gene, creating a potent aberrant oncogenic transcription factor, EWS/FLI1.[5][6] Aberrant Fli-1 expression is also a driver in certain leukemias and has been identified in numerous solid tumors.[1][2] Furthermore, its involvement extends to autoimmune diseases like systemic lupus erythematosus and systemic sclerosis.[1][3]

Understanding the downstream targets of Fli-1 is paramount for elucidating its mechanisms of action in both health and disease, and for identifying novel therapeutic targets. This guide provides a comprehensive overview of Fli-1's key downstream targets, the signaling pathways it modulates, and the experimental protocols used to identify and validate these interactions.

Downstream Gene Targets of Fli-1

Fli-1 can function as both a transcriptional activator and a repressor, binding to a core DNA consensus sequence of ACCGGAAG/aT/c.[2][7] Its regulatory activity is highly context-dependent, varying with cell type, developmental stage, and the presence of co-factors.

Targets in Ewing Sarcoma (EWS/FLI1 Fusion Protein)

The EWS/FLI1 fusion protein is the primary oncogenic driver in approximately 85% of Ewing sarcoma cases.[1][5] It acts as an aberrant transcription factor that reprograms the cell's transcriptome to promote tumorigenesis.

Table 1: Key Downstream Targets of EWS/FLI1 in Ewing Sarcoma

| Target Gene | Regulation by EWS/FLI1 | Function of Target | Key References |

| GLI1 | Upregulated (Direct) | A key mediator of the Hedgehog signaling pathway, important for maintaining the transformed phenotype.[5][8] | [5][6][8] |

| NKX2.2 | Upregulated | A homeodomain transcription factor crucial for oncogenic transformation; represses genes associated with differentiation.[6][9] | [6][9] |

| NR0B1 (DAX-1) | Upregulated (Direct) | An orphan nuclear receptor that interacts with EWS/FLI1 and is required for the oncogenic phenotype.[5][9] | [5][9] |

| FOXO1 | Repressed (Direct) | A tumor suppressor from the Forkhead box family of transcription factors.[5] | [5] |

| LOX | Repressed (Direct) | Lysyl oxidase, an enzyme involved in extracellular matrix remodeling; its repression is linked to pathogenesis.[5] | [5] |

| TGF-β RII | Repressed | The Transforming Growth Factor-beta receptor type II, a putative tumor suppressor.[10] | [10] |

| AURKA / AURKB | Upregulated | Aurora kinases A and B, involved in cell cycle regulation and mitosis.[11] | [11] |

| PIM3 | Upregulated | A proto-oncogenic serine/threonine kinase.[11] | [11] |

Targets in Hematopoiesis

Fli-1 is a master regulator of hematopoietic stem cell (HSC) homeostasis and differentiation.[1][3][4] It plays a crucial role in directing the lineage commitment of progenitor cells, particularly in the balance between erythroid (red blood cell) and megakaryocytic (platelet-producing) fates.

Table 2: Key Downstream Targets of Fli-1 in Hematopoiesis

| Target Gene | Regulation by Fli-1 | Function of Target | Key References |

| GATA1 | Repressed (Direct) | A master transcription factor for erythroid differentiation. Fli-1 overexpression suppresses GATA1, thereby blocking erythroid differentiation.[1] | [1] |

| gpIX (CD42a) | Upregulated | A component of the glycoprotein Ib-IX-V complex, a receptor for von Willebrand factor essential for platelet adhesion.[7] | [7] |

| gpIIb (ITGA2B) | Upregulated | Integrin alpha IIb, a component of the platelet receptor for fibrinogen.[7] | [7] |

| mpl (MPL) | Upregulated | The receptor for thrombopoietin, the primary regulator of megakaryopoiesis.[7] | [7] |

| MDM2 | Upregulated (Direct) | An E3 ubiquitin ligase that targets the p53 tumor suppressor for degradation.[2] | [2] |

| bcl-2 | Upregulated | An anti-apoptotic protein.[7] | [7] |

| SHIP-1 | Repressed | A phosphatase that negatively regulates PI3K signaling.[12] | [12] |

Targets in Angiogenesis and Vasculogenesis

Fli-1 is essential for the development and integrity of the vascular system.[4] Its dysregulation can impact processes like tumor angiogenesis.

Table 3: Key Downstream Targets of Fli-1 in Angiogenesis

| Target Gene | Regulation by Fli-1 | Function of Target | Key References |

| VEGFA | Upregulated | Vascular Endothelial Growth Factor A, a potent pro-angiogenic factor.[13] | [13] |

| FGF-1 | Upregulated | Fibroblast Growth Factor 1, a mitogen and angiogenic factor.[13] | [13] |

| MMP-1 / MMP-9 | Upregulated | Matrix Metalloproteinases involved in degrading the extracellular matrix, facilitating cell migration and invasion.[13] | [13] |

| PLAU | Upregulated | Plasminogen Activator, Urokinase; involved in invasion and metastasis.[13] | [13] |

Signaling Pathways and Logical Relationships

Fli-1 acts as a critical node in several signaling networks. Its downstream targets often mediate the broader effects of these pathways.

EWS/FLI1 Oncogenic Signaling in Ewing Sarcoma

In Ewing sarcoma, the EWS/FLI1 fusion protein drives oncogenesis by directly activating proto-oncogenes and repressing tumor suppressors. A key target, GLI1, integrates EWS/FLI1 signaling with the Hedgehog pathway, establishing a powerful oncogenic feed-forward loop.[5][8]

Fli-1 in Hematopoietic Lineage Determination

Fli-1 and GATA1 exhibit a mutually antagonistic relationship that is central to the switch between megakaryocyte and erythrocyte development. High levels of Fli-1 promote megakaryopoiesis by activating genes like gpIX and mpl, while simultaneously repressing GATA1, thereby inhibiting erythropoiesis.[1][14]

Fli-1 Positive Autoregulation in Vasculogenesis

During early embryonic development, the transcription factor Etv2 initiates vascular development by activating key endothelial genes, including Fli1. As development proceeds, Etv2 expression ceases, and Fli-1 takes over, sustaining its own expression through a positive autoregulatory loop, which is critical for maintaining vascular integrity.[15]

Key Experimental Protocols

The identification and validation of Fli-1 downstream targets rely on a suite of powerful molecular biology techniques. Below are detailed methodologies for three core assays.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the genomic regions where a transcription factor binds in vivo.[16] The protocol involves cross-linking proteins to DNA, shearing the chromatin, immunoprecipitating the protein of interest, and then identifying the associated DNA sequences.[17][18]

Methodology:

-

Cell Cross-linking:

-

Culture cells to ~80-90% confluency (~25 million cells per IP).[19]

-

Add formaldehyde directly to the culture medium to a final concentration of 1% (e.g., add 1.35 mL of 37% formaldehyde to 50 mL of medium).[19]

-

Incubate for 8-10 minutes at room temperature with gentle swirling to cross-link proteins to DNA.[19]

-

Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.

-

Wash cells twice with ice-cold PBS.

-

-

Cell Lysis and Chromatin Shearing:

-

Lyse the cells using a lysis buffer containing protease inhibitors.[19]

-

Isolate the nuclei.

-

Resuspend nuclei in a shearing/sonication buffer (e.g., containing SDS).

-

Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp. Optimization of sonication conditions is critical for each cell type and experiment.[16]

-

Centrifuge to pellet debris; the supernatant contains the soluble chromatin.

-

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

-

Set aside a small aliquot of the pre-cleared chromatin as "Input" control.

-

Incubate the remaining chromatin overnight at 4°C with a ChIP-grade antibody specific to Fli-1. A negative control IP with a non-specific IgG is essential.[19]

-

Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.[19]

-

-

Washes and Elution:

-

Wash the beads sequentially with a series of low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.

-

Elute the complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).

-

-

Reverse Cross-links and DNA Purification:

-

Reverse the formaldehyde cross-links by adding NaCl to the eluate and incubating at 65°C for 4-6 hours.

-

Treat with RNase A and then Proteinase K to degrade RNA and proteins.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.[17]

-

-

Analysis:

-

The purified DNA can be analyzed by qPCR (ChIP-qPCR) to quantify enrichment at specific target promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[18]

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is an in vitro technique used to detect protein-DNA interactions.[20][21] It is based on the principle that a protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA probe.[21]

Methodology:

-

Probe Preparation:

-

Synthesize complementary single-stranded oligonucleotides (30-50 bp) corresponding to the putative Fli-1 binding site.

-

Anneal the sense and antisense strands to create a double-stranded DNA probe.[22]

-

Label the probe. This is commonly done by end-labeling with a radioactive isotope (e.g., ³²P-ATP) using T4 polynucleotide kinase or with a non-radioactive tag like biotin or a fluorescent dye.[20][23]

-

Purify the labeled probe to remove unincorporated labels.

-

-

Binding Reaction:

-

Prepare a binding reaction mix in a microcentrifuge tube. A typical reaction includes:

-

For competition assays (to prove specificity), add a 50-100 fold molar excess of unlabeled ("cold") specific competitor probe to one reaction.

-

For supershift assays (to identify the protein), add an antibody against Fli-1 after the initial binding incubation.

-

Incubate the reaction at room temperature or 4°C for 20-30 minutes.

-

-

Electrophoresis:

-

Detection:

-

If using a radioactive probe, transfer the gel to Whatman paper, dry it, and expose it to X-ray film or a phosphorimager screen.[23]

-

If using a non-radioactive probe (e.g., biotin), transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.[24]

-

A "shifted" band, which migrates slower than the free probe, indicates a protein-DNA complex. This shift should disappear in the presence of the cold competitor and "supershift" to an even higher molecular weight in the presence of the specific antibody.

-

Luciferase Reporter Assay

This assay is used to quantify the ability of a transcription factor to regulate the transcriptional activity of a specific promoter in cellula.[25][26] A promoter region of a putative target gene is cloned upstream of a reporter gene (e.g., firefly luciferase), and the light output is measured as a proxy for promoter activity.[27]

Methodology:

-

Construct Preparation:

-

Clone the promoter region of the putative Fli-1 target gene into a luciferase reporter plasmid (e.g., pGL3/pGL4 series).

-

Prepare an expression plasmid for Fli-1 (or EWS/FLI1) if it is not endogenously expressed in the chosen cell line.

-

-

Cell Culture and Transfection:

-

Plate cells in a multi-well plate (e.g., 24- or 96-well) to achieve ~70-80% confluency on the day of transfection.

-

Co-transfect the cells with:

-

The luciferase reporter construct containing the target promoter.

-

The Fli-1 expression plasmid (or an empty vector control).

-

A control plasmid expressing a second reporter (e.g., Renilla luciferase) under a constitutive promoter (e.g., CMV or SV40). This is used to normalize for transfection efficiency.[27]

-

-

-

Incubation and Cell Lysis:

-

Luminescence Measurement:

-

Transfer the cell lysate to a luminometer plate.

-

Add the firefly luciferase substrate (Luciferase Assay Reagent II) and measure the luminescence (this is the experimental reporter).

-

Add the Stop & Glo® Reagent, which quenches the firefly reaction and activates the Renilla luciferase, and measure the second luminescence signal (this is the normalization control).

-

Data Analysis:

-

Calculate the ratio of firefly to Renilla luminescence for each sample to get a normalized value of promoter activity.

-

Compare the normalized activity in cells overexpressing Fli-1 to the empty vector control. A significant increase indicates transcriptional activation by Fli-1, while a decrease indicates repression.

-

References

- 1. Current insights into the role of Fli-1 in hematopoiesis and malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arcjournals.org [arcjournals.org]

- 3. Current insights into the role of Fli-1 in hematopoiesis and malignant transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. EWS/FLI1 Target Genes and Therapeutic Opportunities in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 8. GLI1 Is a Central Mediator of EWS/FLI1 Signaling in Ewing Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EWS/FLI1 Characterization, Activation, Repression, Target Genes and Therapeutic Opportunities in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Regulation of EWSR1-FLI1 Function by Post-Transcriptional and Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The ets transcription factor Fli-1 in development, cancer and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. FLI1 Fli-1 proto-oncogene, ETS transcription factor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 15. Fli1 Acts Downstream of Etv2 to Govern Cell Survival and Vascular Homeostasis via Positive Autoregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | TF-ChIP Method for Tissue-Specific Gene Targets [frontiersin.org]

- 17. Profiling of transcription factor binding events by chromatin immunoprecipitation sequencing (ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. bosterbio.com [bosterbio.com]

- 20. A General EMSA (Gel-shift) Protocol [bio-protocol.org]

- 21. licorbio.com [licorbio.com]

- 22. med.upenn.edu [med.upenn.edu]

- 23. oncology.wisc.edu [oncology.wisc.edu]

- 24. researchgate.net [researchgate.net]

- 25. opentrons.com [opentrons.com]

- 26. goldbio.com [goldbio.com]

- 27. Luciferase Assay to Study the Activity of a Cloned Promoter DNA Fragment | Springer Nature Experiments [experiments.springernature.com]

- 28. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Promoter–reporter assay [bio-protocol.org]

The Crossroads of Cellular Control: An In-depth Technical Guide to Fli-1 Regulated Pathways

For Immediate Release

A comprehensive technical guide detailing the intricate cellular pathways modulated by the transcription factor Friend leukemia integration 1 (Fli-1). This document serves as a critical resource for researchers, scientists, and drug development professionals engaged in oncology, immunology, and developmental biology.

Friend leukemia integration 1 (Fli-1), a member of the E26 transformation-specific (ETS) family of transcription factors, stands as a pivotal regulator of a diverse array of cellular processes. Its influence extends from normal developmental programs, such as hematopoiesis and vasculogenesis, to the pathological landscapes of cancer and autoimmune diseases.[1][2][3] Dysregulation of Fli-1 activity, either through overexpression or suppression, has been implicated in a variety of malignancies, including Ewing's sarcoma, leukemia, and breast cancer, as well as autoimmune conditions like systemic lupus erythematosus (SLE) and systemic sclerosis (SSc).[1][4][5][6] This guide provides a detailed exploration of the core cellular pathways governed by Fli-1, presenting quantitative data, experimental methodologies, and visual representations of the complex signaling networks.

Core Signaling Pathways Regulated by Fli-1

Fli-1 exerts its influence by modulating the expression of a vast network of target genes, thereby impacting fundamental cellular signaling pathways.

TGF-β Signaling Pathway

In the context of systemic sclerosis, Fli-1 acts as a crucial negative regulator of collagen gene expression.[7][8] The transforming growth factor-beta (TGF-β) signaling pathway, a key driver of fibrosis, directly impacts Fli-1 function. Upon TGF-β stimulation, Fli-1 is phosphorylated at threonine 312 by Protein Kinase C δ (PKCδ).[1] This phosphorylation event facilitates the recruitment of the histone acetyltransferase p300/CREB-binding protein-associated factor (PCAF), leading to the acetylation of Fli-1 at lysine 380.[9][10] This post-translational modification reduces Fli-1's DNA binding affinity, leading to its dissociation from the collagen promoter and subsequent de-repression of collagen synthesis, a hallmark of SSc.[1][10]

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. In several cancers, Fli-1 expression and activity are intertwined with this pathway. For instance, in Ewing's sarcoma, the EWS-Fli-1 fusion oncoprotein constitutively activates the MAPK/ERK pathway, contributing to uncontrolled cell proliferation.[11] Conversely, small molecule inhibitors of Fli-1 have been shown to suppress the c-Raf-MEK-MAPK/ERK signaling cascade, leading to reduced phosphorylation of the eukaryotic initiation factor 4E (eIF4E) and inhibition of Fli-1 protein synthesis.[12] Furthermore, PKC agonists that transactivate Fli-1 have been observed to induce rapid phosphorylation of MAPK/ERK.[13]

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a fundamental role in embryonic development and tissue homeostasis. Emerging evidence indicates a complex interplay between Fli-1 and this pathway. In Ewing's sarcoma, the EWS/Fli-1 fusion protein has been shown to inhibit the expression of DICKKOPF-1 (DKK1), a Wnt signaling antagonist.[14][15] This leads to an effective activation of the Wnt pathway. Furthermore, EWS/Fli-1 can physically interact with and antagonize the function of β-catenin/TCF transcription factors.[14][15] In a different context, Fli-1 and a related protein, FLAP1, have been shown to have opposing effects on β-catenin/LEF1/TCF-mediated transcription, suggesting a regulatory balance in Wnt signaling.[16]

Quantitative Data on Fli-1 Activity

The functional consequences of Fli-1 activity are often quantified by measuring changes in target gene expression, protein-protein interactions, and cellular phenotypes.

| Target Gene | Cell Type/Context | Effect of Fli-1 | Fold Change/Quantitative Measure | Reference |

| COL1A2 (Collagen) | Dermal Fibroblasts (SSc) | Repression | Fli-1 deficiency leads to increased collagen production. | [7] |

| CCND1 (Cyclin D1) | Pancreatic and Brain Cancer | Upregulation | Positive correlation between Fli-1 and CCND1 expression. | [17] |

| E2F2 | Pancreatic and Brain Cancer | Upregulation | Depletion of Fli-1 decreases E2F2 expression. | [17] |

| MKNK1 | Leukemic Cells | Upregulation | shRNA-mediated silencing of Fli-1 downregulates MKNK1. | [12] |

| IL-6 | Murine Model of Lupus | Upregulation | Fli-1 directly regulates IL-6 expression. | [18] |

| CCL2 | Endothelial Cells (Lupus) | Upregulation | Fli-1 directly regulates CCL2 expression. | [4] |

| VE-cadherin | Endothelial Cells | Upregulation | Fli-1 deficiency leads to decreased VE-cadherin expression. | [19] |

| PDGF-B | Endothelial Cells | Upregulation | Fli-1 deficiency leads to decreased PDGF-B expression. | [19] |

| MMP-9 | Endothelial Cells | Downregulation | Fli-1 deficiency leads to increased MMP-9 expression. | [19] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of Fli-1's regulatory functions.

Co-Immunoprecipitation (Co-IP) for Fli-1 Protein Interactions

This protocol outlines the general steps for identifying proteins that interact with Fli-1 in a cellular context.

1. Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

2. Pre-clearing the Lysate:

-

Add Protein A/G agarose or magnetic beads to the cell lysate.

-

Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Centrifuge and discard the beads.

3. Immunoprecipitation:

-

Add a primary antibody specific for Fli-1 to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.

4. Washing:

-

Pellet the beads by centrifugation.

-

Discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

5. Elution:

-

Resuspend the beads in 1X SDS-PAGE loading buffer.

-

Boil for 5-10 minutes to elute the protein complexes.

-

Centrifuge to pellet the beads and collect the supernatant.

6. Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins or by mass spectrometry for unbiased identification.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Fli-1 Target Genes

This protocol details the key steps to identify the genomic binding sites of Fli-1.

1. Chromatin Cross-linking and Shearing:

-

Treat cells with formaldehyde to cross-link proteins to DNA.

-

Lyse the cells and shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.

2. Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for Fli-1.

-

Precipitate the antibody-protein-DNA complexes using Protein A/G beads.

3. Washing and Elution:

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the chromatin complexes from the beads.

4. Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a commercial kit.

5. Library Preparation and Sequencing:

-

Prepare a DNA library from the purified ChIP DNA.

-

Perform high-throughput sequencing.

6. Data Analysis:

-

Align sequenced reads to a reference genome.

-

Use peak-calling algorithms to identify genomic regions enriched for Fli-1 binding.

-

Perform motif analysis to identify the Fli-1 binding consensus sequence.

-

Annotate peaks to nearby genes to identify potential direct targets of Fli-1.

Conclusion and Future Directions

Fli-1 is a multifaceted transcription factor that plays a central role in a complex network of cellular pathways. Its dysregulation is a key driver in the pathogenesis of numerous diseases, making it an attractive therapeutic target.[1][5] The continued elucidation of Fli-1-regulated signaling cascades, through the application of advanced experimental techniques, will be paramount for the development of novel therapeutic strategies aimed at modulating its activity. Future research should focus on the development of specific small molecule inhibitors of Fli-1 and on further dissecting the tissue- and context-specific functions of this critical transcriptional regulator.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Fli-1 Activation through Targeted Promoter Activity Regulation Using a Novel 3’, 5’-diprenylated Chalcone Inhibits Growth and Metastasis of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 4. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 5. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Oncogenic Partnerships: EWS-FLI1 Protein Interactions Initiate Key Pathways of Ewing’s Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 10. mdpi.com [mdpi.com]

- 11. The hitchhikers’ guide to RNA sequencing and functional analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Interference with the constitutive activation of ERK1 and ERK2 impairs EWS/FLI-1-dependent transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 17. proteopedia.org [proteopedia.org]

- 18. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 19. The impact of Fli1 deficiency on the pathogenesis of systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

EWS-FLI1 Fusion Protein: A Comprehensive Technical Guide on Structure, Function, and Therapeutic Targeting

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ewing sarcoma, an aggressive bone and soft tissue cancer primarily affecting children and young adults, is fundamentally driven by a recurrent chromosomal translocation. The most common of these, t(11;22)(q24;q12), fuses the Ewing sarcoma breakpoint region 1 gene (EWSR1) with the Friend leukemia virus integration 1 gene (FLI1), giving rise to the chimeric EWS-FLI1 fusion protein. This aberrant oncoprotein acts as a master regulator, hijacking the cellular machinery to drive tumorigenesis. Understanding the intricate details of EWS-FLI1's structure and function is paramount for the development of effective targeted therapies for this devastating disease. This technical guide provides an in-depth overview of the EWS-FLI1 fusion protein, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its complex biological roles.

EWS-FLI1 Fusion Protein Structure

The EWS-FLI1 protein is a modular entity that combines the potent transactivation domain of the EWS protein with the DNA-binding domain of the FLI1 transcription factor. This fusion results in a protein with neomorphic functions, enabling it to regulate a unique set of target genes that are not controlled by either of the wild-type proteins alone.

The structure of the EWS-FLI1 protein can be broadly divided into two key functional regions:

-

The EWS N-Terminal Domain (EWS-NTD): This region, derived from the EWSR1 protein, is intrinsically disordered and functions as a potent transcriptional activation domain.[1] It is responsible for recruiting the basal transcriptional machinery, including RNA polymerase II, to the promoter regions of target genes.[2] This domain is critical for the oncogenic activity of the fusion protein.

-

The FLI1 C-Terminal Domain (FLI1-CTD): This portion of the protein contains the highly conserved ETS DNA-binding domain.[1] This domain recognizes and binds to specific DNA sequences, typically GGAA-microsatellites, which are found in the regulatory regions of EWS-FLI1 target genes.[3] The specificity of this DNA binding is a key determinant of the EWS-FLI1-driven transcriptional program.

The fusion of these two domains creates a protein that can bind to specific DNA sequences via the FLI1-CTD and potently activate transcription through the EWS-NTD, leading to the aberrant expression of genes that drive Ewing sarcoma.

Function of the EWS-FLI1 Fusion Protein

EWS-FLI1 functions as an aberrant transcription factor that dysregulates a multitude of cellular processes, ultimately leading to the development of Ewing sarcoma. Its primary role is to alter the transcriptional landscape of the cell, acting as both a transcriptional activator and a repressor.

Transcriptional Activation and Repression

EWS-FLI1 activates the expression of a wide array of genes that are critical for cell proliferation, survival, and angiogenesis.[4] Conversely, it also represses the expression of genes that are involved in tumor suppression and differentiation.[3] This dual functionality is a key aspect of its oncogenic potential.

The mechanism of transcriptional activation involves the recruitment of the transcriptional machinery to the promoters of target genes through its EWS-NTD.[2] Transcriptional repression, on the other hand, is a more complex process that can involve the displacement of other transcription factors or the recruitment of corepressor complexes, such as the NuRD complex.[5]

Downstream Signaling Pathways

The transcriptional changes induced by EWS-FLI1 lead to the activation of several key signaling pathways that are crucial for the growth and survival of Ewing sarcoma cells. These include:

-

IGF-1R Signaling: EWS-FLI1 upregulates the expression of the insulin-like growth factor 1 receptor (IGF-1R), leading to the constitutive activation of this pro-survival pathway.

-

PI3K/AKT Pathway: The PI3K/AKT pathway, a central regulator of cell growth and survival, is frequently activated downstream of EWS-FLI1.

-

TGF-β Signaling: EWS-FLI1 can repress the expression of the TGF-β receptor II, thereby inhibiting the tumor-suppressive effects of TGF-β signaling.[6]

Quantitative Data on EWS-FLI1 Function

The following tables summarize key quantitative data related to the function of the EWS-FLI1 fusion protein.

Table 1: Regulation of Target Genes by EWS-FLI1

| Gene | Regulation by EWS-FLI1 | Fold Change (mRNA) | Reference |

| GLI1 | Upregulated | 2.47 | [6] |

| NKX2.2 | Upregulated | 2.3 | [6] |

| NR0B1 | Upregulated | 3.15 | [6] |

| Cyclin D1 | Upregulated | 2.4 | [6] |

| c-MYC | Upregulated | 1.69 | [6] |

| EZH2 | Upregulated | 1.48 | [6] |

| TGFβRII | Downregulated | - | [6] |

| KLF2 | Downregulated | - | [6] |

| LOX | Downregulated | - | [3] |

Note: Fold change values are from a study using a specific experimental setup and may vary between different studies and cell lines.

Table 2: Protein-Protein Interaction Affinity

| Interacting Partner | Binding Affinity (Kd) | Method | Reference |

| ESAP1 Peptide | 0.202 µM | Surface Plasmon Resonance | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the EWS-FLI1 fusion protein.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-seq is a powerful technique used to identify the genome-wide binding sites of a protein of interest. The following protocol is a generalized workflow for performing ChIP-seq for EWS-FLI1 in Ewing sarcoma cell lines.[8][9]

1. Cell Culture and Crosslinking:

- Culture Ewing sarcoma cells (e.g., A673, TC71) to ~80-90% confluency.

- Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

- Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.

- Wash cells twice with ice-cold PBS.

2. Cell Lysis and Chromatin Shearing:

- Lyse the cells using a suitable lysis buffer containing protease inhibitors.

- Shear the chromatin to an average size of 200-600 bp using sonication. The optimal sonication conditions should be determined empirically.

3. Immunoprecipitation:

- Pre-clear the chromatin by incubating with Protein A/G beads.

- Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the FLI1 portion of EWS-FLI1. A negative control immunoprecipitation should be performed using a non-specific IgG antibody.

- Add Protein A/G beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

4. Washing and Elution:

- Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins and DNA.

- Elute the immunoprecipitated chromatin from the beads using an elution buffer.

5. Reverse Crosslinking and DNA Purification:

- Reverse the protein-DNA crosslinks by incubating the eluted chromatin at 65°C overnight.

- Treat the samples with RNase A and Proteinase K to remove RNA and protein.

- Purify the DNA using a DNA purification kit or phenol-chloroform extraction.

6. Library Preparation and Sequencing:

- Prepare a DNA library from the purified ChIP DNA according to the manufacturer's instructions for the sequencing platform to be used.

- Perform high-throughput sequencing of the DNA library.

7. Data Analysis:

- Align the sequencing reads to the human reference genome.

- Identify regions of the genome that are enriched for EWS-FLI1 binding (peaks) using a peak-calling algorithm.

- Perform downstream analyses such as motif discovery, gene annotation, and pathway analysis.

start [label="Start: Ewing Sarcoma Cells", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

crosslinking [label="1. Formaldehyde Crosslinking"];

lysis [label="2. Cell Lysis & Chromatin Shearing"];

ip [label="3. Immunoprecipitation with anti-FLI1 Ab"];

wash [label="4. Washing"];

elution [label="5. Elution"];

reverse [label="6. Reverse Crosslinking & DNA Purification"];

library [label="7. Library Preparation"];

sequencing [label="8. High-Throughput Sequencing"];

analysis [label="9. Data Analysis (Peak Calling)"];

end [label="End: Genome-wide EWS-FLI1 Binding Sites", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> crosslinking;

crosslinking -> lysis;

lysis -> ip;

ip -> wash;

wash -> elution;

elution -> reverse;

reverse -> library;

library -> sequencing;

sequencing -> analysis;

analysis -> end;

}

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify protein-protein interactions. This protocol describes a general method for identifying proteins that interact with EWS-FLI1.[10][11]

1. Cell Lysis:

- Harvest Ewing sarcoma cells and lyse them in a non-denaturing lysis buffer containing protease inhibitors to preserve protein-protein interactions.

2. Immunoprecipitation:

- Pre-clear the cell lysate by incubating with Protein A/G beads.

- Incubate the pre-cleared lysate with an antibody specific to EWS-FLI1 (or the protein of interest) overnight at 4°C. A negative control with a non-specific IgG should be included.

- Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

3. Washing:

- Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

4. Elution:

- Elute the immunoprecipitated proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

5. Analysis:

- Separate the eluted proteins by SDS-PAGE.

- Analyze the proteins by Western blotting using antibodies against the suspected interacting partners or by mass spectrometry for unbiased identification of interacting proteins.

Luciferase Reporter Assay

This assay is used to measure the effect of EWS-FLI1 on the transcriptional activity of a specific gene promoter.[12][13]

1. Plasmid Construction:

- Clone the promoter region of the gene of interest upstream of a luciferase reporter gene in a suitable expression vector.

- Co-transfect this reporter construct into cells (e.g., HEK293T) along with an expression vector for EWS-FLI1 or an empty vector control. A vector expressing Renilla luciferase is often co-transfected as an internal control for transfection efficiency.

2. Cell Transfection and Lysis:

- Transfect the plasmids into the cells using a suitable transfection reagent.

- After 24-48 hours, lyse the cells using a passive lysis buffer.

3. Luciferase Activity Measurement:

- Measure the firefly luciferase activity in the cell lysate using a luminometer.

- Measure the Renilla luciferase activity in the same lysate.

4. Data Analysis:

- Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

- Compare the normalized luciferase activity in the presence of EWS-FLI1 to the empty vector control to determine the effect of EWS-FLI1 on promoter activity.

Therapeutic Targeting of EWS-FLI1

Given its central role in driving Ewing sarcoma, EWS-FLI1 is an attractive therapeutic target. However, as a transcription factor, it has been challenging to target directly with small molecules. Current therapeutic strategies can be broadly categorized as follows:

-

Direct Inhibition of EWS-FLI1: This includes efforts to develop small molecules that disrupt the EWS-FLI1 protein itself or its interaction with DNA.

-

Targeting EWS-FLI1 Protein-Protein Interactions: Developing inhibitors that block the interaction of EWS-FLI1 with key binding partners, such as RNA helicase A, is a promising approach.[14]

-

Inhibition of Downstream Pathways: Targeting the signaling pathways that are activated by EWS-FLI1, such as the IGF-1R and PI3K/AKT pathways, is another viable strategy.

-

Epigenetic-based Therapies: Modulating the epigenetic landscape to counteract the effects of EWS-FLI1 is an area of active research.

Conclusion

The EWS-FLI1 fusion protein is the key oncogenic driver in Ewing sarcoma, functioning as an aberrant transcription factor that reprograms the cellular transcriptome. A thorough understanding of its structure, its dual role in transcriptional activation and repression, and the downstream signaling pathways it controls is essential for the development of novel and effective therapies. The experimental protocols detailed in this guide provide a framework for the continued investigation of this critical oncoprotein. Future research focused on elucidating the complete EWS-FLI1 interactome and developing strategies to directly inhibit its function holds the promise of improving outcomes for patients with this aggressive cancer.

References

- 1. EWS-FLI1 utilizes divergent chromatin remodeling mechanisms to directly activate or repress enhancer elements in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. EWS/FLI1 Target Genes and Therapeutic Opportunities in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. e-century.us [e-century.us]

- 5. Mechanism and relevance of EWS/FLI-mediated transcriptional repression in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Junction region of EWS-FLI1 fusion protein has a dominant negative effect in Ewing’s Sarcoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel peptide binds EWS-FLI1 and reduces the oncogenic potential in Ewing tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EWS‐FLI1 regulates a transcriptional program in cooperation with Foxq1 in mouse Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EWS-FLI1 regulates and cooperates with core regulatory circuitry in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

- 11. bitesizebio.com [bitesizebio.com]

- 12. Luciferase reporter assay [bio-protocol.org]

- 13. Small molecule selected to disrupt oncogenic protein EWS-FLI1 interaction with RNA Helicase A inhibits Ewing's Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oncogenic Partnerships: EWS-FLI1 Protein Interactions Initiate Key Pathways of Ewing’s Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Fli-1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friend leukemia integration 1 (Fli-1) is a member of the E26 transformation-specific (ETS) family of transcription factors. It plays a crucial role in various biological processes, including hematopoiesis and vasculogenesis.[1][2] Aberrant expression or activation of Fli-1, often through chromosomal translocations resulting in fusion proteins like EWS-Fli-1, is implicated in the pathogenesis of several cancers, including Ewing's sarcoma and various leukemias.[2][3][4] This makes Fli-1 and its oncogenic variants attractive targets for therapeutic intervention.

This document provides an overview of key in vitro assays and detailed protocols relevant to the evaluation of Fli-1 inhibitors. While specific experimental data for a compound designated as Fli-1-IN-1 is not extensively available in the public domain, the following protocols are standard methods used to characterize inhibitors of the Fli-1 pathway. This compound is described as a targeting agent that directly binds to and inhibits the EWS-FLI1 protein interaction.[5]

Data Presentation: In Vitro Efficacy of Fli-1 Inhibitors

The following table summarizes typical quantitative data obtained from in vitro assays for a hypothetical Fli-1 inhibitor. This serves as a template for presenting data for compounds like this compound once experimental results are available.

| Assay Type | Cell Line(s) | Endpoint | IC50 / EC50 (Concentration) | Reference |

| Luciferase Reporter Assay | Ewing Sarcoma cell lines (e.g., TC32, A673) | Inhibition of Fli-1 transcriptional activity | Data Not Available | [6] |

| Cell Viability Assay (e.g., MTT, XTT) | Ewing Sarcoma cell lines, Leukemia cell lines | Reduction in cell proliferation/viability | Data Not Available | |

| Western Blot Analysis | Relevant cancer cell lines | Reduction in protein levels of Fli-1 downstream targets | Effective Concentration Range: Data Not Available | |

| Quantitative RT-PCR | Relevant cancer cell lines | Reduction in mRNA levels of Fli-1 downstream targets | Effective Concentration Range: Data Not Available | [6] |

| Co-immunoprecipitation | Cell lines expressing EWS-Fli-1 | Disruption of EWS-Fli-1 protein-protein interactions | Effective Concentration Range: Data Not Available |

Note: Specific quantitative data for this compound is not currently available in published literature. The table above is a template for data presentation.

Mandatory Visualizations

Fli-1 Signaling Pathway

Caption: Overview of the Fli-1 signaling pathway and its downstream effects in cancer.

Experimental Workflow for Fli-1 Inhibitor Screening

References

- 1. The ets transcription factor Fli-1 in development, cancer and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current insights into the role of Fli-1 in hematopoiesis and malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medlineplus.gov [medlineplus.gov]

- 4. Drug-mediated inhibition of Fli-1 for the treatment of leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Identification of an Inhibitor of the EWS-FLI1 Oncogenic Transcription Factor by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Techniques for Measuring Fli-1-IN-1 Efficacy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for evaluating the efficacy of Fli-1 inhibitors, such as Fli-1-IN-1. The methodologies described herein cover both in vitro cellular assays and in vivo models, offering a robust framework for preclinical assessment.

Friend leukemia virus integration 1 (Fli-1) is a member of the E26 transformation-specific (ETS) family of transcription factors.[1][2] It plays a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and survival.[3] Dysregulation of Fli-1 expression and activity is implicated in the pathogenesis of numerous malignancies, including Ewing sarcoma, leukemia, and breast cancer, making it an attractive therapeutic target.[1][4][5][6]

This document outlines key experimental protocols to assess the biological effects of Fli-1 inhibitors, methods to quantify target engagement, and approaches to evaluate anti-tumor activity.

Key Signaling Pathways Involving Fli-1